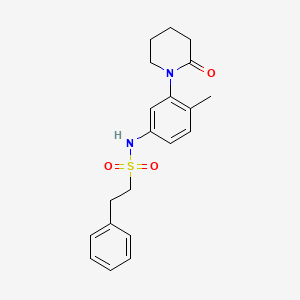
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperidine moiety, which is often linked to various biological effects such as anticancer and antibacterial activities. The focus of this article is to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S, with a molecular weight of 372.48 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| Purity | ≥95% |
The biological activity of this compound largely stems from its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes and disrupt cellular processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested for its antiproliferative effects using the following methods:
-
Cell Viability Assays : The compound was assessed for its ability to inhibit cell growth in several human cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer). The IC50 values were determined to gauge potency.
Cell Line IC50 (µM) MCF7 15.5 HT29 12.3 A549 18.7 - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
Antibacterial Activity
The antibacterial effects of the compound were evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, suggesting an interference with the cell cycle.
Case Study 2: Antibacterial Properties
In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria. Results showed that it could effectively reduce bacterial load in infected tissues, indicating potential for therapeutic use in infections where conventional antibiotics fail.
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(15-19(16)22-13-6-5-9-20(22)23)21-26(24,25)14-12-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOUANLNUVMTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














